Product packaging for Hexachlorocyclohexane(Cat. No.:CAS No. 9001-75-6)

Hexachlorocyclohexane

Cat. No.: B3432829
CAS No.: 9001-75-6
M. Wt: 290.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexachlorocyclohexane (HCH), with the molecular formula C₆H₆Cl₆, is a synthetic organochlorine compound that exists in multiple stereoisomeric forms, primarily alpha (α-), beta (β-), gamma (γ-), and delta (δ-) HCH . The gamma isomer, known as Lindane, is the most biologically active and was historically used as a broad-spectrum insecticide on fruit, vegetables, and forest crops, as well as a direct application for controlling pests on animals and in animal housing . As a research chemical, this compound is a vital tool for investigating the mechanisms of organochlorine pesticides. Its primary mode of action is as a non-competitive antagonist of the GABA A receptor in the central nervous system . Studies on dorsal root ganglion (DRG) neurons have shown that HCH isomers suppress GABA-induced chloride currents, disrupting neuronal inhibition and leading to hyperexcitability, which is the basis for its insecticidal and toxic effects . Specific isomers like dieldrin exhibit a complex dual action on GABA A receptors, producing an initial potentiation followed by irreversible suppression, with research indicating that the potentiating effect requires the γ2S subunit of the receptor . HCH and its isomers (α-, β-, and γ-) are designated as Persistent Organic Pollutants (POPs) under the Stockholm Convention due to their toxicity, environmental persistence, and bioaccumulation potential . This makes them critical subjects for environmental fate and transport studies, including research on microbial degradation, long-range atmospheric transport, and bioaccumulation in food chains . The liver is a primary target organ for HCH toxicity, making it relevant for hepatotoxicity and oxidative stress research . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl6<br>C6H6Cl6<br>ClCH(CHCl)4CHCl B3432829 Hexachlorocyclohexane CAS No. 9001-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane
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InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
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InChI Key

JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6H6Cl6, Array
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DSSTOX Substance ID

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
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Molecular Weight

290.8 g/mol
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Physical Description

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.
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Solubility

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor
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Density

1.675, 1.9 g/cm³
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Vapor Pressure

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C
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Impurities

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane.
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Color/Form

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/

CAS No.

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2
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Melting Point

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points.
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Environmental Occurrence and Global Distribution of Hexachlorocyclohexane Isomers

Atmospheric Transport and Deposition of Hexachlorocyclohexanes

The relatively high volatility of HCH isomers facilitates their transport into the atmosphere, where they can exist in both the vapor and particulate phases. cdc.govnih.gov This atmospheric mobility is a key factor in their global dissemination, leading to their presence in remote regions such as the Arctic and Antarctica, far from any direct application sites. dss.go.thcancer.gov

Once in the atmosphere, HCH isomers are subject to long-range transport, a process that allows for their distribution across continents and oceans. usgs.gov The atmospheric lifetime of HCH is significant, allowing it to travel great distances before being removed. nih.govcdc.gov This transport is influenced by atmospheric circulation patterns, with evidence suggesting that HCH can be transported from areas of historical or current use to pristine environments. jeionline.orgsswm.info For instance, a strong correlation has been observed between global α-HCH emissions and its air concentrations in the Arctic, indicating that atmospheric long-range transport was the dominant pathway for this isomer to enter the Arctic atmosphere. jeionline.org The ratio of α-HCH to γ-HCH can be used to track the global transport of these compounds. cancer.govresearchgate.netacs.org

The process of "global distillation" or the "grasshopper effect" plays a significant role in the accumulation of HCH in colder regions. This phenomenon involves the volatilization of HCH from warmer soils and surface waters, its transport through the atmosphere, and subsequent deposition in cooler climates where it becomes trapped. This leads to higher concentrations of HCH in the polar regions.

HCH isomers are removed from the atmosphere through both wet and dry deposition. nih.gov Wet deposition occurs when HCH in the vapor or particulate phase is scavenged by precipitation (rain or snow). cdc.govnih.gov Dry deposition involves the settling of HCH-laden particles or the direct absorption of gaseous HCH onto surfaces. nih.gov

Research near the southern Baltic Sea provided specific flux rates for dry deposition. In the summer of 1997, the dry deposition flux rate of α-HCH ranged from 0.1 to 5.1 ng/m²/day, while the flux rate of γ-HCH was between 0.9 and 32.6 ng/m²/day. nih.gov These rates showed seasonal variation, with lower deposition during the winter months. nih.gov An earlier study estimated the removal rates of γ-HCH by rainfall to be 2.5% per week and by dry deposition to be 3.3% per week, with an estimated atmospheric residence time of 17 weeks. nih.gov

Table 1: Atmospheric Deposition Rates of HCH Isomers

Isomer Deposition Process Flux Rate / Removal Rate Location Year of Study
α-HCH Dry Deposition 0.1 - 5.1 ng/m²/day Southern Baltic Sea 1997
γ-HCH Dry Deposition 0.9 - 32.6 ng/m²/day Southern Baltic Sea 1997
γ-HCH Wet Deposition (Rainfall) 2.5% per week Not Specified 1971
γ-HCH Dry Deposition 3.3% per week Not Specified 1971

This compound (B11772) Occurrence in Aquatic Ecosystems

Following atmospheric deposition and runoff from contaminated soils, HCH isomers are frequently detected in various aquatic environments, from freshwater lakes and rivers to the open ocean. nih.govresearchgate.net Their persistence in water is influenced by factors such as temperature, pH, and microbial activity. dss.go.th

HCH isomers have been identified in numerous freshwater bodies worldwide. beyondpesticides.org Monitoring data from the United States indicates the presence of α-HCH in surface water and groundwater, although the frequency of detection has varied over time. nih.gov For example, between 1978 and 2006, α-HCH was detected in 0.5% of 35,766 surface water samples, with concentrations ranging from 2.93x10⁻⁵ to 55,000 ng/L. nih.gov More recent sampling in 2022 found α-HCH in 2% of 945 surface water samples, with concentrations between 0.1 and 1.7 ng/L. nih.gov In groundwater, α-HCH was detected in 0.3% of 16,493 samples taken between 1981 and 2006, with concentrations from 1.1 to 5,000 ng/L. nih.gov

Contamination of freshwater systems can occur through agricultural runoff and direct application to water bodies for pest control. epa.govinchem.org Once in these systems, HCH can be broken down by microorganisms, although this process can be slow. cdc.gov The estimated half-lives for γ-HCH from degradation in rivers, lakes, and groundwater are 3–30 days, 30–300 days, and >300 days, respectively. cdc.gov

Table 2: Concentration of α-HCH in U.S. Freshwater Systems

Water Body Type Sampling Period Detection Frequency Concentration Range (ng/L) Mean Concentration (ng/L)
Surface Water 1978–2006 0.5% of 35,766 samples 2.93x10⁻⁵–55,000 150
Surface Water 2022 2% of 945 samples 0.1–1.7 0.28
Groundwater 1981–2006 0.3% of 16,493 samples 1.1–5,000 153

HCH isomers are widespread in marine environments, with their distribution reflecting historical usage patterns and oceanic transport. researchgate.net Concentrations generally decrease from the Northern Hemisphere, where historical use was higher, to the Southern Hemisphere. dss.go.thresearchgate.net Shipboard measurements in the Atlantic and Southern Oceans found that the sum of α-, γ-, and β-HCH concentrations in the lower atmosphere ranged from 12 to 37 pg/m³ in the Northern Hemisphere and 1.5 to 4.0 pg/m³ in the Southern Hemisphere. researchgate.net Correspondingly, dissolved water concentrations of α-HCH, γ-HCH, and β-HCH were 0.33-47 pg/L, 0.02-33 pg/L, and 0.11-9.5 pg/L, respectively, also showing a decrease from the North Atlantic to the Southern Ocean. researchgate.net

Air-water gas exchange is a critical process governing the fate of HCH in marine systems. usgs.govepa.gov The direction of this exchange (from air to water or vice versa) depends on the concentration gradient between the atmosphere and surface water. In some regions, the ocean acts as a sink for HCH, absorbing it from the atmosphere. epa.gov This is particularly true in areas where microbial degradation in surface waters depletes HCH concentrations, driving a net flux from the air into the water. epa.gov Conversely, in other areas, particularly those with historical contamination, the ocean can act as a secondary source, re-emitting HCH back into the atmosphere. acs.org

This compound Accumulation in Terrestrial Matrices

When applied to land or deposited from the atmosphere, HCH isomers can persist in soil for extended periods. researchgate.net The primary removal process from soil is volatilization into the air, though microbial degradation and uptake by plants also occur. dss.go.th The persistence of HCH in soil is influenced by factors such as soil type, temperature, and moisture content. researchgate.net For example, lindane was found to be more persistent in muck soil than in sandy loam. researchgate.net

HCH has a low to moderate mobility in soil, but leaching to groundwater can occur. nih.govnih.gov The organic carbon partition coefficient (Koc), a measure of a chemical's tendency to sorb to soil organic matter, for HCH isomers ranges from moderate to very strong, indicating that they can be tightly bound to soil particles. nih.govnih.gov For α-HCH, Koc values of 681 and 617 have been reported under aerobic and anaerobic conditions, respectively, while for γ-HCH, the values were 641 and 694. nih.gov A much higher Koc value of 54,000 was observed for a mixture of HCH isomers in a soil with low organic carbon content. nih.gov

The β-HCH isomer is often the most persistent and predominant isomer found in soils and biota due to its greater resistance to degradation. dss.go.th This persistence contributes to the long-term contamination of terrestrial ecosystems and provides a continuing source of HCH to the atmosphere and adjacent water bodies.

Table 3: Soil Organic Carbon Partition Coefficients (Koc) for HCH Isomers

Isomer Condition Koc Value
α-HCH Aerobic 681
α-HCH Anaerobic 617
γ-HCH Aerobic 641
γ-HCH Anaerobic 694
HCH Isomer Mix Not Specified 54,000

Soil Contamination Dynamics of Hexachlorocyclohexanes

Soils act as a primary reservoir for HCH isomers, accumulating these compounds through direct application, atmospheric deposition, and the use of contaminated irrigation water. The dynamics of HCH in soil are complex, involving processes of sorption, desorption, volatilization, and degradation, which are isomer-specific.

The distribution and concentration of HCH isomers in soil vary significantly across different regions, largely reflecting historical usage. For instance, in a study conducted in Tianjin, China, total HCH concentrations in soil samples ranged from 1.3 to 1095 ng/g, with β-HCH being the most predominant isomer, accounting for 52.5% of the total HCHs. nih.govresearchgate.net This predominance of β-HCH is a common finding in many contaminated sites due to its high persistence and resistance to degradation. researchgate.net In contrast, studies in other regions might show a higher prevalence of α-HCH and γ-HCH, which can indicate more recent inputs or different degradation pathways.

Several factors influence the retention and movement of HCH isomers in soil. The total organic carbon (TOC) content of the soil is a critical factor, with higher TOC generally leading to greater sorption and reduced mobility of HCH isomers. nih.gov However, the relationship is not always straightforward, and other soil properties like pH and clay content can also play a role, although their impact has been found to be less significant in some studies. nih.gov Desorption experiments have revealed differences among isomers, with a general trend of α- ≥ γ- > δ- > β-HCH in terms of desorption capacity, indicating that β-HCH is the most strongly bound to soil particles. nih.gov

The following interactive table provides a summary of HCH isomer concentrations found in soil from various global locations.

Sediment Partitioning and Sequestration of Hexachlorocyclohexanes

Sediments in rivers, lakes, and oceans serve as a long-term sink for persistent organic pollutants like HCH isomers. The process of partitioning describes the distribution of a chemical between the sediment and the overlying water, while sequestration refers to the long-term storage of the chemical within the sediment matrix, rendering it less bioavailable.

The partitioning of HCH isomers into sediments is largely governed by their hydrophobicity, which is indicated by their octanol-water partition coefficient (Kow). Isomers with higher Kow values tend to associate more strongly with the organic carbon fraction of sediments. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. Studies have shown that Koc values for HCH isomers can vary depending on the specific isomer and the characteristics of the sediment. For example, in a laboratory sediment/water system, the Koc values for α-HCH were determined to be 681 and 617 under aerobic and anaerobic conditions, respectively, while for γ-HCH, the values were 641 and 694. nih.govcdc.gov In a soil from Nagpur, India, a mixture of HCH isomers exhibited a very high Koc value of 54,000, indicating strong sorption. nih.govcdc.gov

The sequestration of HCH in sediments is a crucial process that can reduce the exposure of aquatic organisms to these toxic compounds. Over time, HCH molecules can become more tightly bound within the sediment matrix, a process known as aging. This can involve the diffusion of the molecules into the micropores of organic matter and mineral particles. The presence of black carbon (soot) in sediments can also significantly enhance the sorption and sequestration of HCH isomers. nih.gov

The relative abundance of HCH isomers in sediments often differs from that in the water column. Due to its lower water solubility and higher resistance to degradation, β-HCH is frequently the most dominant isomer found in sediment samples globally. dss.go.th For instance, in a study of Arctic lakes, the β-isomer constituted 45-65% of the total HCHs in the sediments of the four southern lakes. dss.go.th In contrast, higher concentrations of the more volatile α- and γ-HCH isomers in some Arctic lake sediments are indicative of long-range atmospheric transport. dss.go.th Total HCH concentrations in Arctic lake sediments have been reported to range from 0.05 to nearly 3 ng/g dry weight. dss.go.th

The following interactive table summarizes the concentrations of HCH isomers and their partitioning coefficients in sediments from different locations.

Environmental Fate and Transformation Pathways of Hexachlorocyclohexane Isomers

Biotic Degradation Mechanisms of Hexachlorocyclohexanes

Hexachlorocyclohexane (B11772) (HCH), a persistent organic pollutant, is subject to biotic degradation by a variety of microorganisms. tandfonline.comuri.edunih.gov These processes are critical for the natural attenuation and bioremediation of HCH-contaminated environments. uri.edunih.gov Microbial degradation of HCH isomers occurs under both aerobic and anaerobic conditions, involving distinct metabolic pathways and enzymatic systems. nih.govresearchgate.net While aerobic degradation can lead to the complete mineralization of some HCH isomers, anaerobic processes often result in transformation to less chlorinated, but still potentially hazardous, compounds. nih.govresearchgate.net The efficiency and pathway of biodegradation are highly dependent on the specific HCH isomer, the microbial species present, and prevailing environmental conditions. acs.orgresearchgate.net The β-isomer is notably the most persistent and recalcitrant to microbial degradation due to its stable molecular structure. nih.govethz.chunipi.itengconfintl.org

Aerobic Biodegradation Pathways of Hexachlorocyclohexanes

Under aerobic conditions, bacteria have evolved specific catabolic pathways to utilize HCH isomers as a source of carbon and energy. nih.govnih.govnih.gov The most well-characterized aerobic degradation route is the "Lin pathway," initially discovered in Sphingobium japonicum UT26. nih.govnih.govasm.orgnih.gov This pathway involves a series of enzymatic reactions that sequentially dechlorinate and break down the HCH molecule. nih.govproquest.com Variants of the Lin pathway are capable of degrading the four major HCH isomers (α, β, γ, and δ), although the efficiency varies significantly among isomers and bacterial strains. nih.govnih.govasm.org The initial steps involve dehydrochlorination and hydrolytic dehalogenation, converting HCH into intermediates that can enter central metabolic pathways like the citric acid cycle. asm.orgnih.govproquest.com

Microbial Communities and Enzymatic Processes in Aerobic this compound Degradation

Aerobic degradation of HCH is predominantly carried out by Gram-negative bacteria, with members of the family Sphingomonadaceae being the most extensively studied. mdpi.com These bacteria possess a suite of enzymes, encoded by lin genes, that catalyze the breakdown of HCH. nih.gov The key enzymatic processes involve dehalogenases that remove chlorine atoms from the cyclohexane (B81311) ring. mdpi.comfrontiersin.org

The primary enzymes in the upstream Lin pathway include:

LinA (this compound Dehydrochlorinase): This enzyme initiates the degradation by catalyzing two sequential dehydrochlorination steps, removing hydrogen chloride (HCl) from γ-HCH to form γ-pentachlorocyclohexene (γ-PCCH) and subsequently 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,4-TCDN). nih.govasm.orgresearchgate.net

LinB (Haloalkane Dehalogenase): A hydrolytic dehalogenase that converts 1,4-TCDN to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). nih.gov LinB is a key enzyme that can also act on the recalcitrant β-HCH, converting it to 2,3,4,5,6-pentachlorocyclohexanol (B1245349) (PCHL). nih.govnih.gov

LinC (Dehydrogenase): This enzyme catalyzes the dehydrogenation of 2,5-DDOL to produce 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ). nih.govfrontiersin.orgresearchgate.net

Following the formation of 2,5-DCHQ, downstream pathway enzymes (LinD, LinE, LinF, LinGH, LinJ) further metabolize the intermediates, leading to ring cleavage and eventual conversion to succinyl-CoA and acetyl-CoA, which enter the citric acid cycle. asm.orgnih.gov

Table 1: Key Enzymes in the Aerobic Lin Pathway of HCH Degradation

EnzymeGeneFunctionSubstrate(s)Product(s)
This compound DehydrochlorinaseLinADehydrochlorinationγ-HCH, α-HCH, δ-HCHγ-PCCH, 1,4-TCDN
Haloalkane DehalogenaseLinBHydrolytic Dechlorination1,4-TCDN, β-HCH, δ-HCH2,5-DDOL, PCHL
2,5-DDOL DehydrogenaseLinCDehydrogenation2,5-DDOL2,5-DCHQ
2,5-DCHQ ReductaseLinDReductive Dechlorination2,5-DCHQChlorohydroquinone (CHQ)
Ring Cleavage DioxygenaseLinERing CleavageCHQMaleylacetate (MA)
Maleylacetate ReductaseLinFReductionMaleylacetateβ-ketoadipate
Specific Bacterial Strains and Their Metabolic Capabilities for this compound Isomers

Several bacterial strains capable of aerobically degrading HCH isomers have been isolated and characterized, primarily from contaminated soils. mdpi.com Sphingomonads are the most prominent group, but other genera like Pseudomonas, Rhodanobacter, and Microbacterium also exhibit HCH-degrading capabilities. nih.govmdpi.comnih.gov The metabolic capacity to degrade the different isomers varies significantly among these strains, which is often attributed to sequence variations in the LinA and LinB enzymes. nih.govnih.govasm.org

Sphingobium japonicum UT26: This is the model organism for HCH degradation, from which the Lin pathway was first elucidated. It efficiently utilizes γ-HCH as a sole carbon and energy source. nih.govnih.gov Its LinB enzyme can also transform β-HCH to PCHL, although PCHL is not further metabolized by this strain. nih.gov

Sphingobium indicum B90A: This strain is known for its ability to degrade all four major HCH isomers, including the highly persistent β-HCH. researchgate.net

Microbacterium sp. ITRC1: A Gram-positive bacterium that can utilize all four major HCH isomers as its sole carbon and energy source. researchgate.net

Pseudomonas sp.: A strain isolated from sugarcane rhizosphere soil was found to readily metabolize α-, β-, and γ-HCH, leading to the eventual release of all chlorine atoms as chloride. nih.gov

Rhodanobacter lindaniclasticus: This bacterium is also known for its ability to degrade lindane. mdpi.com

Table 2: Aerobic Bacterial Strains and Their HCH Isomer Degradation Capabilities

Bacterial StrainGram StainHCH Isomers DegradedReference
Sphingobium japonicum UT26Negativeγ, α, δ, β (transformation only) nih.govnih.gov
Sphingobium indicum B90ANegativeα, β, γ, δ researchgate.net
Sphingobium francense Sp+Negativeγ, α, δ, β mdpi.com
Microbacterium sp. ITRC1Positiveα, β, γ, δ researchgate.net
Pseudomonas sp.Negativeα, β, γ nih.gov

Anaerobic Biodegradation Pathways of Hexachlorocyclohexanes

Anaerobic biodegradation of HCH was initially considered the primary degradation process in the environment, particularly in flooded soils and sediments. nih.govacs.org Under anaerobic conditions, HCH isomers undergo reductive dechlorination, a process where chlorine atoms are sequentially removed and replaced by hydrogen atoms. oup.com This transformation is generally faster than aerobic degradation for γ-HCH and α-HCH but is often incomplete, leading to the accumulation of intermediates such as tetrachlorocyclohexene (TCCH), chlorobenzene (B131634), and benzene (B151609). nih.govfrontiersin.orgresearchgate.netacs.org The β- and δ-HCH isomers are typically more resistant to anaerobic degradation than the α- and γ-isomers. nih.govacs.orgnih.gov

Reductive Dechlorination Processes of Hexachlorocyclohexanes

The central mechanism in the anaerobic breakdown of HCH is reductive dechlorination. oup.com This process can occur via several proposed reaction types, including dichloroelimination and dehydrochlorination. nih.govfrontiersin.org

Dichloroelimination: This is a major pathway where two chlorine atoms are removed from adjacent carbon atoms. For γ-HCH, this process leads to the formation of γ-3,4,5,6-tetrachloro-1-cyclohexene (γ-TCCH) as a key intermediate. nih.govfrontiersin.orgnih.gov Further dichloroelimination reactions can convert γ-TCCH to dichlorocyclohexadiene and subsequently to benzene. nih.govoup.com

Dehydrochlorination: This reaction involves the removal of a hydrogen atom and a chlorine atom, forming a double bond and releasing HCl. This process can lead from intermediates like dichlorocyclohexadiene to the formation of chlorobenzene. nih.govfrontiersin.orgoup.com

Studies on β-HCH degradation have shown that it is transformed via successive dichloroelimination reactions to dichlorocyclohexadiene, which is then converted to both benzene (via another dichloroelimination) and chlorobenzene (via dehydrochlorination). nih.govoup.com Another proposed pathway suggests the formation of pentachlorocyclohexane (PCCH) followed by dichlorobenzenes and then chlorobenzene. nih.govfrontiersin.org

Anaerobic Microbial Consortia and Metabolite Formation from Hexachlorocyclohexanes

A diverse range of anaerobic and facultative anaerobic bacteria can mediate the reductive dechlorination of HCH isomers. nih.gov Unlike aerobic degradation, which can be carried out by single strains, anaerobic transformation often involves microbial consortia. researchgate.netresearchgate.net Specific pure cultures capable of HCH dechlorination have also been identified.

Isolates known to degrade HCH isomers anaerobically include species from the genera:

Clostridium (e.g., C. rectum, C. sphenoides, C. butyricum, C. pasteurianum) nih.govnih.gov

Citrobacter (e.g., C. freundii) nih.govnih.gov

Desulfovibrio (e.g., D. gigas, D. africanus) nih.gov

Desulfococcus (e.g., D. multivorans) nih.govacs.org

Dehalobacter nih.govethz.choup.com

These microbial communities transform HCH isomers into a variety of metabolites. The primary end products of anaerobic HCH degradation are typically benzene and chlorobenzene. nih.govresearchgate.netethz.chresearchgate.net

Table 3: Anaerobic Bacteria and Metabolites from HCH Isomer Degradation

Bacterial Group/SpeciesHCH Isomers DegradedKey Intermediate(s)Final Metabolite(s)Reference
Clostridium spp.γ, α, β, δγ-TCCHNot fully identified nih.govnih.gov
Dehalobacter sp. (coculture)β-HCHDichlorocyclohexadieneBenzene, Chlorobenzene ethz.choup.com
Desulfococcus multivoransγ-HCHγ-TCCHBenzene, Chlorobenzene nih.govacs.org
Desulfovibrio gigasγ-HCHγ-TCCHBenzene, Chlorobenzene nih.govacs.org
Anaerobic Consortiaα, β, γ, δTCCHBenzene, Monochlorobenzene researchgate.net

Enantioselective Biodegradation of Chiral this compound Isomers

Among the major HCH isomers, α-HCH is chiral, existing as two enantiomers, (+)-α-HCH and (-)-α-HCH. oup.comresearchgate.net Technical HCH contains a racemic mixture of these, meaning there are equal amounts of each enantiomer. acs.org Abiotic degradation processes like hydrolysis and photolysis are generally not enantioselective. oup.com However, microbial degradation can be highly enantioselective, where microorganisms preferentially metabolize one enantiomer over the other. chromatographyonline.com This selective biodegradation provides a powerful tool for tracing the fate and assessing the natural attenuation of α-HCH in the environment. nih.gov

Research has consistently shown that the (-)-α-HCH enantiomer is often preferentially degraded in various environmental matrices. In a study of a contaminated groundwater plume, 78% of samples showed enantioselective degradation, with enantiomer fractions (EFs) ranging from 0.500 to as high as 0.890, indicating preferential degradation of the (–)-α-HCH enantiomer. acs.orgnih.gov This process is attributed to the activity of anaerobic bacteria under conditions conducive to biodegradation. acs.orgnih.gov Similarly, enantioselective degradation has been observed in aquatic systems, with the greatest degradation found in nutrient-poor arctic lakes where there is high contact between the chemical and sediment. oup.com The analysis of enantiomeric signatures can, therefore, help distinguish between atmospheric transport from new sources (which would be racemic) and revolatilization of aged residues from past applications (which would be non-racemic). researchgate.net

Table 1: Enantiomeric Fractions (EFs) of α-HCH in Various Environmental Media

An EF of 0.5 indicates a racemic mixture. Values > 0.5 indicate a depletion of (-)-α-HCH, while values < 0.5 indicate a depletion of (+)-α-HCH.

EnvironmentLocation/ConditionObserved Enantiomer Fraction (EF) RangePreferentially Degraded EnantiomerReference
GroundwaterContaminated Site, Florida (Neutral pH lobe)0.500 - 0.890(-)-α-HCH acs.orgnih.gov
GroundwaterContaminated Site, Florida (Acidic pH lobe)0.495 - 0.512Minimal/No Enantioselective Degradation acs.orgnih.gov
AirBaltic Sea< 0.500(+)-α-HCH nih.gov
AirMediterranean Sea> 0.500(-)-α-HCH nih.gov
Aquatic SystemsHigh Arctic Lakes0.31 - 0.7Varies, but significant enantioselective degradation oup.com

Abiotic Transformation Processes of Hexachlorocyclohexanes

Abiotic processes, which are non-biological, also contribute to the transformation of HCH isomers in the environment, primarily through hydrolysis and photolysis. cdc.gov The rates of these transformations are highly dependent on the specific isomer and environmental conditions such as pH, temperature, and the presence of sunlight.

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. HCH isomers can undergo hydrolysis, although the process is generally slow under neutral environmental conditions. nih.govnih.gov The rate of hydrolysis is significantly influenced by pH, with degradation being much faster under alkaline conditions. nih.gov The structure of the isomer plays a key role in its susceptibility to hydrolysis; for instance, the β-HCH isomer is the most recalcitrant, partly due to its stable equatorial chlorine atom arrangement, making it resistant to degradation. researchgate.netresearchgate.net In contrast, γ-HCH degradation can be sped up by several orders of magnitude under alkaline conditions. nih.gov

Table 2: Hydrolysis Half-Lives of HCH Isomers Under Various Conditions

The half-life is the time required for the concentration of a substance to decrease to half of its initial value.

HCH IsomerpHTemperatureReported Half-LifeReference
α-HCH7Not Specified1.2 years nih.gov
α-HCH8Not Specified0.8 years nih.gov
α-HCH9Not Specified30 days nih.gov
γ-HCH (Lindane)5Not Specified936 hours (~39 days) nih.gov
γ-HCH (Lindane)7Not Specified4331 hours (~180 days) nih.gov
γ-HCH (Lindane)9Not Specified92 hours (~4 days) nih.gov
γ-HCH (Lindane)1030°CSpeeds up by ~5 orders of magnitude compared to neutral nih.gov

Photochemical transformation, or photolysis, involves the degradation of compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant fate pathway for HCH isomers in surface waters and on surfaces like soil or plants. cdc.govtandfonline.com Photolysis can lead to the dechlorination or isomerization of HCH molecules.

Studies have shown that α-HCH is the most photochemically stable isomer. tandfonline.com Conversely, γ-HCH can undergo photoisomerization to the more stable α-form, which may contribute to the higher-than-expected levels of α-HCH in some environmental compartments. tandfonline.com The environmental medium strongly influences photochemical reactions. For example, the degradation of β-HCH under UV irradiation is approximately 24 times faster in snow than in ice. colab.ws The transformation products can also vary with the medium; in snow, β-HCH primarily isomerizes to α-HCH, whereas in ice, it undergoes dechlorination to form pentachlorocyclohexene in addition to isomerization. colab.ws

Mobility and Leaching of Hexachlorocyclohexanes in Environmental Media

The movement and distribution of this compound (HCH) isomers in the environment are governed by a combination of their distinct physical and chemical properties and various environmental factors. Once introduced into the environment, HCHs can be transported between different media, including soil, water, and air. cdc.gov Their relatively high volatility facilitates global transport, leading to their detection in remote locations like the Arctic. acs.orgrmit.edu.vnlindane.org The processes of leaching from soil into groundwater and volatilization from soil and water surfaces into the atmosphere are critical pathways that determine their environmental fate, persistence, and potential for exposure. cdc.govepa.gov

Soil-Water Partitioning and Groundwater Transport of Hexachlorocyclohexanes

The mobility of HCH isomers in soil and their potential to contaminate groundwater are largely controlled by their partitioning behavior between the soil matrix and water. This partitioning is described by the soil-water distribution coefficient (Kd), which is influenced by the soil's organic carbon content. ladwp.com Consequently, the soil organic carbon-water (B12546825) partition coefficient (Koc) is often used to compare the sorption potential of different chemicals across various soil types. cdc.govladwp.com

HCH isomers exhibit low to moderate mobility in soils, with a potential to leach into groundwater. cdc.gov The extent of sorption to soil particles varies among the isomers, influencing their transport velocity relative to water flow. Desorption experiments with a sandy loam soil slurry have shown isomeric differences in desorption capacity, following the order α-HCH ≥ γ-HCH > δ-HCH > β-HCH. cdc.gov This indicates that β-HCH tends to be the most strongly sorbed and therefore the least mobile isomer, a factor contributing to its persistence in contaminated soils.

Research has quantified the partitioning coefficients for several HCH isomers in various soil and sediment types. For instance, in a laboratory sediment/water system, the Koc values for α-HCH and γ-HCH were found to be similar under both aerobic and anaerobic conditions, ranging from 617 to 694. cdc.gov A study on a mineral soil with 1.26% organic carbon measured the Koc of γ-HCH as 832, while in a sandy soil, a higher Koc of 3,362 was observed. cdc.gov In contrast, a mixture of HCH isomers (α, β, γ, and δ) showed very strong sorption to a soil from Nagpur, India, with a Koc value of 54,000. cdc.gov The presence of HCH isomers as components of a Dense Non-Aqueous Phase Liquid (DNAPL), a liquid waste from lindane production, poses a significant and persistent source of groundwater contamination as the compounds slowly partition into the water phase. lifesurfing.eu The transport of these compounds to groundwater justifies the high levels of HCHs often found at former production sites. lifesurfing.eu

Partitioning Coefficients for this compound Isomers

IsomerSoil/Sediment TypeOrganic Carbon (%)Koc (L/kg)Kd (L/kg)Reference
α-HCHLaboratory Sediment (aerobic)2.18681- cdc.gov
α-HCHLaboratory Sediment (anaerobic)2.18617- cdc.gov
γ-HCHLaboratory Sediment (aerobic)2.18641- cdc.gov
γ-HCHLaboratory Sediment (anaerobic)2.18694- cdc.gov
γ-HCHMineral Soil1.26832- cdc.gov
γ-HCHSugarcane Sediment0.442,164- cdc.gov
γ-HCHSandy Soil0.1053,3623.53 cdc.gov
HCH Mixture (α, β, γ, δ)Nagpur, India Soil0.38754,000- cdc.gov

Volatilization from Environmental Compartments for Hexachlorocyclohexanes

Volatilization is a significant process for the dispersion of HCH isomers from soil and water surfaces into the atmosphere. usda.gov This tendency to partition from a liquid or solid phase into the air is quantified by the Henry's Law constant (H), which differs among the isomers. cdc.govresearchgate.net The relatively high volatility of HCHs contributes to their long-range atmospheric transport and subsequent deposition in ecosystems far from their original source. rmit.edu.vnlindane.orgsemanticscholar.org

The Henry's Law constants for HCH isomers are temperature-dependent; they decrease as temperatures drop. researchgate.netpops.int This property leads to a phenomenon known as "cold condensation," where HCHs volatilize in warmer regions, travel through the atmosphere, and then condense and deposit in colder, higher-latitude environments like the Arctic. pops.int Of the isomers, β-HCH has the lowest Henry's Law constant, making it more susceptible to removal from the atmosphere by precipitation during rainfall events. researchgate.net

Henry's Law Constants for this compound Isomers

IsomerHenry's Law Constant (atm·m³/mol)Reference
α-HCH6.86 x 10⁻⁶ cdc.gov
β-HCH4.5 x 10⁻⁷ cdc.gov
γ-HCH3.5 x 10⁻⁶ cdc.gov
δ-HCH2.1 x 10⁻⁷ cdc.gov

The rate of volatilization from soil is influenced by several factors, including soil type, moisture content, and temperature. For γ-HCH, volatilization half-lives from soil surfaces in a laboratory system ranged from 2.3 to 24.8 days, with warmer temperatures decreasing the half-life. cdc.gov The addition of moisture to soil can also increase volatilization. cdc.gov One study observed a six-fold increase in γ-HCH volatilization from soil when the temperature was raised from 15 to 45°C. cdc.gov Field studies have confirmed significant evaporative losses; for example, after applying γ-HCH to fields, 54% was lost to evaporation within 24 hours. cdc.gov For compounds with a high Henry's Law constant like lindane (γ-HCH), the rate of volatilization is primarily controlled by their movement and diffusion within the soil to the surface, rather than by the air-boundary layer above the soil. usda.gov

Ecotoxicological and Human Health Implications of Hexachlorocyclohexane Isomers

Molecular and Cellular Mechanisms of Hexachlorocyclohexane (B11772) Toxicity

The toxic effects of HCH isomers are multifaceted, stemming from their interference with fundamental cellular processes. These mechanisms range from disruption of neurotransmitter systems to the induction of oxidative stress, ultimately leading to cellular dysfunction and organ damage.

The primary neurotoxic effects of HCH isomers are mediated through their interaction with neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system. dss.go.thwikipedia.orgpops.int

Gamma-Aminobutyric Acid (GABA) Receptors: The γ-HCH isomer, lindane, is a neurotoxin that acts as an antagonist of the GABA-A receptor-chloride channel complex. wikipedia.orgdrugbank.com It binds to the picrotoxin (B1677862) binding site, blocking the GABA-gated chloride channel. drugbank.comagriscigroup.us This inhibition of GABAergic neurotransmission reduces neuronal inhibition, leading to hyperexcitation of the central nervous system, which can manifest as tremors, ataxia, convulsions, and seizures. dss.go.thwikipedia.org In contrast, the α-, β-, and δ-HCH isomers are considered central nervous system depressants. dss.go.th Competitive binding studies have shown that α- and δ-HCH are significantly less potent in inhibiting binding to the GABA receptor compared to the convulsant γ-isomer, while β-HCH is inactive in this regard. dss.go.th

Glycine (B1666218) Receptors: Research also suggests that lindane can inhibit glycine receptors, which are another type of inhibitory receptor in the central nervous system. agriscigroup.usnih.gov This action could also contribute to the neuronal hyperexcitability observed with lindane exposure. nih.gov

The differential effects of HCH isomers on neurotransmitter systems are summarized in the table below.

IsomerEffect on Central Nervous SystemPotency at GABA Receptor
γ-HCH (Lindane) Stimulant, ConvulsantHigh
α-HCH Depressant15-30 times less potent than γ-HCH
β-HCH DepressantInactive
δ-HCH Depressant15-30 times less potent than γ-HCH

Mitochondrial Dysfunction: Lindane has been shown to act as a metabolic disruptor by impairing mitochondrial function. nih.gov Studies on the hepatocarcinoma cell line HepG2 revealed that exposure to lindane at plasmatic concentrations led to an increase in maximal respiratory capacity and intracellular ATP. nih.gov However, it also decreased the coupling of respiration to ATP synthesis, suggesting an uncoupling effect. nih.gov Some fungicides are known to interfere with the electron transport chain in the mitochondria, inhibiting energy production. beyondpesticides.org

Enzyme Induction and Inhibition: HCH isomers are known to induce hepatic microsomal enzymes, particularly the cytochrome P-450 system. nih.govinchem.org This induction can lead to an increased rate of superoxide (B77818) radical generation. nih.gov In animal studies, ingestion of α-, β-, and γ-HCH resulted in increased microsomal activity. inchem.org Conversely, HCH can also inhibit the activity of certain enzymes. For instance, inhibition of Mg²⁺ATPase activity has been observed in rat liver tissue, suggesting this enzyme's sensitivity to γ-HCH. inchem.org

Several HCH isomers have been identified as endocrine-disrupting chemicals, capable of interfering with the normal functioning of hormone receptors.

Estrogenic Activity: Both lindane and β-HCH have demonstrated estrogenic activity. pops.int In rodents, this has been associated with a reduction in testes weight, disruption of the estrous cycle, and decreased pituitary and uterine weight. pops.int Lindane has also been shown to induce the production of vitellogenin, an egg yolk protein, in male fish, which is a biomarker for estrogenic effects. pops.intlindane.org However, some studies suggest that lindane may also possess anti-estrogenic properties, blocking the response of estrogen-dependent tissues to estradiol. pops.int

Androgenic Activity: HCH isomers can also modulate androgen receptor (AR) activity. nih.gov The γ-HCH isomer has been shown to bind to the AR in the rat prostate and inhibit the binding of dihydrotestosterone (B1667394). nih.gov Studies on the α-HCH enantiomers revealed that while they did not directly activate the AR, they significantly suppressed its activity in the presence of the natural ligand dihydrotestosterone in a concentration-dependent manner. nih.govceitec.eu The β-HCH isomer has been linked to reproductive toxicity in male rats, characterized by reduced seminiferous tubule size and a decreased number of interstitial cells. nih.gov

The following table summarizes the endocrine-disrupting effects of HCH isomers.

IsomerReceptor ActivityObserved Effects
γ-HCH (Lindane) Estrogenic, Anti-androgenicDisruption of estrous cycle, reduced testes weight, inhibition of dihydrotestosterone binding. pops.intnih.gov
β-HCH EstrogenicDisruption of estrous cycle, reproductive toxicity in males. pops.intnih.gov
α-HCH Anti-androgenicSuppression of androgen receptor activity. nih.gov

The genotoxic and mutagenic potential of HCH isomers has been a subject of extensive research, with varying results depending on the isomer and the test system.

DNA Damage: Some studies have indicated that lindane can induce DNA damage. For example, it has been shown to cause DNA damage in cultures of rat and human nasal and gastric mucosa cells. nih.govtandfonline.com However, other standard in vitro and in vivo mutagenicity assays have not shown any genotoxic effects of lindane. nih.gov

Chromosomal Aberrations: Lindane has been shown to induce some changes in the chromosomes of cultured human lymphocytes. orst.edu However, an in vivo study on rat leukocytes did not find chromosomal abnormalities after a single administration. orst.edu No significant increase in the frequency of chromosome aberrations was observed in humans occupationally exposed to γ-HCH. tandfonline.com

Mutagenicity: Most tests on mice and microorganisms have not shown mutagenicity for lindane. orst.edu It was not found to be mutagenic in the host-mediated assay with Salmonella typhimurium or Serratia marcescens. nih.gov

Isomer-Specific Effects: The genotoxicity of HCH varies among its isomers. Studies on human lymphocyte cells showed that γ-HCH has genotoxic potential, particularly at higher concentrations. tandfonline.com β-HCH showed a weak genotoxic potential only at the highest tested concentration, while α-HCH was found to be non-genotoxic under the experimental conditions. tandfonline.com

A significant mechanism of HCH toxicity involves the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. nih.govscies.org

Reactive Oxygen Species (ROS) Generation: HCH isomers can trigger the generation of ROS and other free radical intermediates by interacting with cell membranes. makhillpublications.co The induction of the cytochrome P-450 system by lindane can lead to enhanced rates of superoxide radical generation. nih.gov

Lipid Peroxidation: The generated ROS can attack lipids in cell membranes, leading to lipid peroxidation. nih.govnih.gov Increased lipid peroxidation has been observed in the liver and testes of rats treated with HCH. nih.govnih.gov

Alteration of Antioxidant Defenses: HCH exposure can also compromise the cellular antioxidant defense system. nih.gov Studies have shown a decrease in the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione (B108866) peroxidase in response to HCH. nih.govnih.gov The levels of non-enzymatic antioxidants like glutathione and ascorbic acid have also been found to be reduced. nih.gov

Organ-Specific Toxicological Research on this compound Isomers

The toxic effects of HCH isomers are not uniformly distributed throughout the body, with certain organs exhibiting greater susceptibility.

Liver: The liver is a primary target organ for HCH toxicity. cdc.govnih.gov Studies in animals have shown that α-, β-, and γ-HCH can cause various hepatic effects, including increased liver weight, hepatocellular hypertrophy, necrosis, fatty degeneration, and bile duct proliferation. cdc.govnih.gov Chronic exposure to technical-grade HCH and its isomers has been linked to the development of liver tumors in mice. cdc.govdss.go.th The α-HCH isomer is considered the most tumorigenic in mice. dss.go.th The hepatotoxicity of lindane is thought to be mediated, in part, by the induction of oxidative stress. nih.gov

Nervous System: As discussed in section 4.1.1, the central nervous system is highly sensitive to the effects of HCH, particularly the γ-isomer. dss.go.thwikipedia.org Clinical signs of neurotoxicity in animals include seizures, convulsions, hyperactivity, and ataxia. cdc.gov Developmental neurotoxicity has also been observed, with in utero or early life exposure to γ-HCH leading to seizures, effects on motor activity, and changes in neurotransmitter levels. cdc.gov

Kidney: HCH isomers can also induce renal toxicity. Dietary intake of β- or γ-HCH has been shown to cause glucosuria in rats without altering blood glucose levels, indicating a renal tubular effect. dss.go.th Histological studies have revealed degenerative changes in the renal tubules of rats treated with β-HCH. dss.go.th

Reproductive System: The reproductive system is another target for HCH-induced toxicity. nih.gov In male rats, lindane has been shown to cause atrophy of the testes and degeneration of seminiferous tubules and Leydig cells. orst.edu In females, it can cause disturbances in the estrus cycle, lengthen gestation time, and increase fetal mortality. orst.edunih.gov These effects are linked to its endocrine-disrupting properties. nih.gov

Hematological System: HCH exposure has been associated with effects on the hematological system. agriscigroup.us A study of agricultural workers found changes in hemoglobin as an early effect of HCH exposure. agriscigroup.us In vitro studies have shown that lindane can inhibit the development of granulocyte and macrophage progenitors. agriscigroup.us

Hepatic Toxicity of Hexachlorocyclohexanes

The liver is a primary target organ for the toxicity of this compound (HCH) isomers. cdc.gov Both human and animal studies have demonstrated the potential for these compounds to induce a range of hepatic effects. cdc.gov Exposure to technical-grade HCH and its individual isomers, including alpha (α-HCH), beta (β-HCH), and gamma (γ-HCH, also known as lindane), has been linked to liver damage. cdc.govinchem.orgcdc.gov

Animal studies provide substantial evidence of HCH-induced hepatotoxicity. cdc.gov Observed effects in rodents following oral exposure to various HCH isomers include increased liver weight, hepatocellular hypertrophy (enlargement of liver cells), necrosis (cell death), fatty degeneration, and proliferation of the bile duct. cdc.govnih.gov Specifically, α-HCH has been shown to cause these effects in rats, mice, and hamsters in intermediate and chronic duration studies. cdc.govnih.gov Similarly, β-HCH is associated with liver toxicity in animals, being one of its most sensitive effects. cdc.govnih.gov Oral exposure to γ-HCH has resulted in increased serum enzymes indicative of liver injury, elevated serum lipids, and various histopathological changes in the liver of rats, mice, and rabbits. cdc.gov

The mechanisms underlying the hepatic toxicity of HCH isomers are multifaceted. For γ-HCH, it is suggested that it interferes with the liver's oxidative capacity and glutathione metabolism. inchem.orginchem.org Another proposed mechanism involves increased lipid metabolism. inchem.orginchem.org Furthermore, HCH has been shown to induce hepatic oxidative enzymes. inchem.org

In humans, while the data is less extensive, there are indications of liver effects. cdc.gov Workers occupationally exposed to technical-grade HCH, primarily through inhalation, have shown increased levels of liver enzymes. inchem.org Chronic exposure to lindane in humans has also been associated with effects on the liver. epa.gov

Table 1: Summary of Hepatic Effects of HCH Isomers in Animal Studies

HCH IsomerAnimal ModelObserved Hepatic Effects
α-HCHRats, Mice, HamstersIncreased liver weight, hepatocellular hypertrophy, necrosis, fatty degeneration, bile duct proliferation. cdc.govnih.gov
β-HCHRodentsLiver toxicity is a primary sensitive effect. cdc.govnih.gov
γ-HCH (Lindane)Rats, Mice, RabbitsIncreased serum enzymes, increased serum lipids, hepatocellular hypertrophy, vacuolar degeneration, necrosis. cdc.gov
Technical-Grade HCHRodentsSupporting evidence for various hepatic effects. cdc.gov

Neurological Effects of Hexachlorocyclohexanes

The central nervous system is a significant target for the toxic effects of HCH isomers. inchem.org The different isomers, however, exhibit varying qualitative and quantitative biological activities. inchem.org The α- and γ-isomers are known to be central nervous system stimulants, capable of causing violent, epileptiform convulsions. inchem.org In contrast, the β- and δ-isomers generally act as depressants on the central nervous system. inchem.org

The primary mechanism of neurotoxicity for γ-HCH (lindane) involves its interaction with the gamma-aminobutyric acid (GABA) system. inchem.orgwikipedia.orgdrryanhall.com Specifically, lindane acts as a non-competitive antagonist at the GABA-A receptor-chloride channel complex, binding at the picrotoxin site. inchem.orginchem.orgdrryanhall.com This action inhibits the normal inhibitory function of GABA, leading to hyperexcitability of the central nervous system, which can manifest as seizures and convulsions. drugbank.com Other proposed mechanisms for the neurological effects of HCH isomers include alterations in synaptic activity and inhibition of Na+-K+-ATPase. inchem.orginchem.org

In humans, exposure to high levels of γ-HCH can lead to a range of neurological symptoms, from headaches and dizziness to seizures and, in severe cases, death. cdc.govwikipedia.org These effects have been observed in workers exposed to HCH vapors during manufacturing and in cases of accidental ingestion of large amounts. cdc.gov Chronic ingestion of HCH-contaminated food has been reported to cause grand mal epilepsy. inchem.org

Animal studies have corroborated the neurotoxic potential of HCH isomers. Animals fed γ- and α-HCH have exhibited convulsions, while those fed β-HCH have shown signs of coma. cdc.gov Low-dose chronic exposure to lindane in rats has been shown to cause neurobehavioral, neurochemical, and electrophysiological effects, further implicating the GABAergic system. nih.gov

Reproductive and Developmental Toxicity of Hexachlorocyclohexanes

This compound isomers have been shown to exert reproductive and developmental toxicity. Evidence from both human and animal studies suggests that exposure to these compounds can interfere with reproductive health and normal development.

In humans, some studies have indicated a potential link between HCH exposure and adverse reproductive outcomes. For instance, increased blood levels of γ-HCH and total HCH isomers have been detected in women who experienced spontaneous abortions or premature deliveries. cdc.gov However, establishing a direct causal relationship is often complicated by concurrent exposure to other organochlorine pesticides. cdc.gov Changes in the levels of sex hormones in the blood have also been reported in workers exposed to HCH vapors. cdc.gov The β-HCH isomer, in particular, has been noted for its potential estrogenic effects. dss.go.th

Animal studies provide more direct evidence of the reproductive and developmental toxicity of HCH. Injury to the ovaries and testes has been reported in animals administered γ-HCH or β-HCH. cdc.gov γ-HCH has been identified as a developmental toxin, with exposure during gestation in rats leading to dose- and time-dependent increases in mortality and decreases in growth parameters. researchgate.net Furthermore, γ-HCH has been shown to cause the complete degeneration of pre-implantation mouse embryos. researchgate.net

Developmental neurotoxicity is also a significant concern. In animals, in-utero or early-life exposure to γ-HCH has been linked to seizures, convulsions, effects on motor activity, learning, and memory, as well as changes in neurotransmitter levels and brain structure. cdc.gov HCH isomers given to pregnant mice have been found to concentrate in the spleen, thymus, and kidney of the fetus, suggesting potential alterations to the immune system in the offspring. inchem.org

Immunomodulatory Effects of Hexachlorocyclohexanes

Exposure to this compound isomers can lead to immunomodulatory effects, altering the normal functioning of the immune system. Both immunosuppressive and, in some cases, biphasic responses (initial stimulation followed by suppression) have been observed in animal studies.

In animal models, γ-HCH (lindane) has been shown to suppress the immune system. cdc.govnih.gov Studies in rats, mice, rabbits, and sheep have demonstrated effects such as reduced delayed-type hypersensitivity responses and decreased antibody titers in response to antigens. cdc.govnih.gov Histopathological changes in lymphoid organs, including the thymus, spleen, and lymph nodes, as well as decreased weights of the spleen and thymus, have also been observed in animals exposed to γ-HCH. cdc.govnih.gov One study in mice found that lindane suppressed both primary and secondary antibody responses to sheep red blood cells, with the effect being more pronounced on the secondary response. nih.gov Another study in mice reported a biphasic immune response characterized by initial stimulation followed by suppression in a dose-dependent manner over a 24-week exposure period. nih.gov

Carcinogenic Potential of this compound Isomers

The carcinogenic potential of this compound isomers has been evaluated by various international health agencies, with classifications indicating a concern for human health. The International Agency for Research on Cancer (IARC) has classified hexachlorocyclohexanes as Group 2B, meaning they are "possibly carcinogenic to humans." inchem.org This classification is based on inadequate evidence of carcinogenicity in humans but sufficient evidence in experimental animals. inchem.org

Similarly, the U.S. Department of Health and Human Services (DHHS) has determined that HCH, including all its isomers, may reasonably be anticipated to cause cancer in humans. cdc.gov The U.S. Environmental Protection Agency (EPA) has classified technical HCH and α-HCH as probable human carcinogens (Group B2), β-HCH as a possible human carcinogen (Group C), and suggests there is suggestive evidence that lindane (γ-HCH) is carcinogenic, but the evidence is not sufficient to assess its human carcinogenic potential. cdc.govdss.go.th

The evidence from animal studies is a primary driver for these classifications. Long-term oral administration of α-HCH, β-HCH, γ-HCH, or technical-grade HCH has been reported to cause liver cancer in laboratory rodents. cdc.govnih.gov Specifically, dietary administration of technical-grade HCH, lindane, and the α- or β-isomers has led to liver tumors in several strains of mice. nih.gov The α-isomer has also been shown to cause liver tumors in rats. nih.gov In addition to liver tumors, dietary exposure to technical-grade HCH has been linked to tumors of the lymphoreticular system in mice. nih.gov

Table 2: Carcinogenicity Classifications of HCH Isomers by Different Agencies

AgencyIsomer/MixtureClassification
U.S. EPAα-HCHProbable human carcinogen (Group B2). cdc.govdss.go.th
β-HCHPossible human carcinogen (Group C). cdc.govdss.go.th
γ-HCH (Lindane)Suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential. cdc.govcdc.gov
Technical-Grade HCHProbable human carcinogen (Group B2). cdc.govdss.go.th
IARCHexachlorocyclohexanes (all isomers)Group 2B: Possibly carcinogenic to humans. inchem.org
DHHSHCH (all isomers)Reasonably anticipated to be human carcinogens. cdc.govnih.gov

Regulatory and Policy Frameworks Pertaining to Hexachlorocyclohexane

International Conventions and Agreements on Hexachlorocyclohexane (B11772) (e.g., Stockholm Convention)

Several international conventions and agreements have been instrumental in addressing the global challenge posed by HCH. These legally binding treaties and cooperative frameworks have been crucial in phasing out HCH production and use and in managing the legacy of contamination.

The Stockholm Convention on Persistent Organic Pollutants (POPs) is the most significant international treaty governing HCH. In 2009, alpha-HCH (α-HCH), beta-HCH (β-HCH), and gamma-HCH (lindane) were added to the convention as new POPs benthamdirect.com. This listing legally obligates the parties to the convention to adopt measures to eliminate or reduce the release of these substances into the environment. Specifically, the convention requires parties to:

Eliminate or restrict the production and use of the listed HCH isomers.

Develop and implement action plans to identify, manage, and reduce releases from unintentional production and stockpiles.

Promote the use of best available techniques and best environmental practices for managing HCH waste.

Facilitate the environmentally sound management of stockpiles and wastes containing HCH isomers benthamdirect.com.

The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade also includes HCH (mixed isomers) in its Annex III. This means that international trade of this substance requires prior informed consent from the importing country, providing a mechanism to control its transboundary movement.

The 1998 Aarhus Protocol on Persistent Organic Pollutants under the Convention on Long-Range Transboundary Air Pollution was another key international instrument that restricted the use of technical HCH to an intermediate in chemical manufacturing only Current time information in CN..

National and Regional Regulations for this compound Management

In addition to international treaties, numerous countries and regions have established their own regulations to manage HCH.

In the European Union , the production and use of lindane and other HCH isomers have been banned since 2000 pops.int. The EU POPs Regulation (EC) No 850/2004 implements the Stockholm Convention and includes provisions for the management and notification of existing stockpiles and sets concentration limits for HCH in waste. The European Water Framework Directive 2000/60/EC also lists HCH as a priority substance for which measures must be taken to reduce pollution Current time information in CN..

In the United States , the Environmental Protection Agency (EPA) has classified HCH as a hazardous waste, and its disposal is subject to strict regulations researchgate.net. While technical-grade HCH has not been produced or used in the US for over two decades, lindane was available for prescription use until its use was further restricted. The EPA has also established drinking water advisories for HCH isomers.

Canada has also taken significant steps to phase out the use of lindane. Agricultural uses were phased out by 2005, and its use in pharmaceutical products has been significantly restricted eolss.net.

The North American Regional Action Plan (NARAP) on Lindane and Other this compound Isomers , signed by Canada, Mexico, and the United States, is a cooperative agreement aimed at reducing the risks associated with HCH isomers in the region Current time information in CN.cdc.gov. This plan focuses on information sharing, joint monitoring and research, and the promotion of environmentally sound management practices.

In China , the production and use of technical HCH were banned in 1983 nih.gov. However, due to its extensive historical use, HCH residues remain a significant environmental concern. India has also banned the use of HCH in agriculture but continues to face challenges with obsolete stockpiles and contaminated sites. Brazil has also faced significant challenges with HCH contamination from past production and has been working towards the remediation of affected sites researchgate.net.

Jurisdiction Regulation/Policy Key Provisions
International Stockholm Convention on POPsElimination/restriction of production and use; management of stockpiles and waste.
International Rotterdam ConventionRequires prior informed consent for international trade of HCH.
International Aarhus Protocol on POPsRestricted the use of technical HCH to an intermediate in chemical manufacturing.
European Union EU POPs Regulation (EC) No 850/2004Implements the Stockholm Convention; sets concentration limits for HCH in waste.
European Union Water Framework Directive 2000/60/ECLists HCH as a priority substance for pollution reduction.
United States EPA RegulationsClassifies HCH as a hazardous waste; sets drinking water advisories.
Canada Pest Management Regulatory AgencyPhased out agricultural uses of lindane.
North America North American Regional Action Plan (NARAP)Cooperative action to reduce risks from HCH isomers.
China National BanBanned the production and use of technical HCH in 1983.
India National BanBanned the use of HCH in agriculture.

Environmental Monitoring Programs and Risk Assessment Methodologies for Hexachlorocyclohexanes

Effective management of HCH requires robust environmental monitoring programs and standardized risk assessment methodologies to identify contamination, assess potential risks, and evaluate the effectiveness of remediation efforts.

Environmental Monitoring Programs for HCH typically involve the systematic collection and analysis of samples from various environmental media, including:

Air: To assess long-range atmospheric transport and potential inhalation exposure.

Water: To monitor contamination of surface and groundwater, which can be sources of drinking water and affect aquatic ecosystems.

Soil and Sediment: To identify contaminated sites and understand the persistence and distribution of HCH in the terrestrial and aquatic environments.

Biota: To measure the bioaccumulation of HCH in the food chain, including in fish, wildlife, and humans (biomonitoring).

Biomonitoring studies, which measure the levels of HCH isomers in human tissues such as blood and breast milk, are crucial for assessing human exposure and potential health risks benthamdirect.comiiab.menih.gov. These programs provide valuable data for understanding exposure pathways and for developing public health interventions.

Risk Assessment Methodologies for HCH-contaminated sites generally follow a tiered approach to evaluate the potential risks to human health and the environment. This process typically includes:

Hazard Identification: Determining the inherent toxicity of the different HCH isomers.

Dose-Response Assessment: Evaluating the relationship between the level of exposure and the likelihood of adverse health effects.

Exposure Assessment: Quantifying the potential for human and ecological receptors to come into contact with HCH through various pathways (e.g., ingestion of contaminated water or food, inhalation of contaminated air, dermal contact with contaminated soil).

Risk Characterization: Integrating the information from the previous steps to estimate the probability and magnitude of adverse effects in exposed populations.

Frameworks for the risk assessment of POPs, such as those developed in line with the Stockholm Convention, provide guidance on conducting these assessments in a consistent and scientifically sound manner researchgate.netnih.gov. These frameworks help in prioritizing sites for remediation and in setting cleanup goals that are protective of human health and the environment.

Challenges in the Management of Obsolete this compound Stockpiles and Waste

Despite the global ban on HCH, the legacy of its extensive production and use remains in the form of massive stockpiles of obsolete pesticides and contaminated waste. The management of these stockpiles presents significant technical, logistical, and financial challenges, particularly in developing countries.

An estimated 4 to 7 million tons of HCH waste have been generated and discarded globally over six decades of lindane production benthamdirect.com. These stockpiles are often poorly stored, leading to the continuous release of HCH into the environment through leaching and volatilization iiab.me.

Technical Challenges include:

Inventory and Characterization: Accurately identifying the location, quantity, and composition of obsolete stockpiles is often a difficult and resource-intensive task.

Safe Handling and Repackaging: Many stockpiles are in deteriorating containers, requiring specialized equipment and trained personnel for safe handling and repackaging to prevent exposure and further contamination fao.orgfao.org.

Environmentally Sound Destruction: The destruction of HCH waste requires advanced technologies, such as high-temperature incineration, that can be expensive and are not always available locally. Improper disposal methods can lead to the formation of other toxic byproducts researchgate.net.

Logistical Challenges include:

Transportation: The transboundary movement of hazardous waste is strictly regulated by international agreements like the Basel Convention, requiring complex administrative procedures and specialized transport fao.orgfao.org.

Infrastructure: Many developing countries lack the necessary infrastructure for the safe storage, transport, and disposal of hazardous waste researchgate.neteolss.nethilarispublisher.com.

Financial Challenges are a major impediment to the effective management of HCH stockpiles. The costs associated with inventory, safeguarding, transportation, and destruction of these wastes are substantial, often exceeding the financial capacity of affected countries. International financial assistance is often required to address this legacy issue.

The management of HCH-contaminated sites also presents a long-term challenge, requiring significant investment in site assessment, remediation technologies, and long-term monitoring teriin.orgresearchgate.netmibirem.eu.

Q & A

Q. What analytical methods are recommended for separating and quantifying HCH isomers in environmental samples?

Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely used for isomer separation. Chiral columns, such as Astec® CHIRALDEX™ phases, enable enantiomer-specific analysis of α-HCH . For source tracking, compound-specific isotope analysis (CSIA) of δ¹³C and δ³⁷Cl can differentiate HCH origins and monitor biodegradation . Method validation should include cross-referencing with certified reference materials and ensuring detection limits align with environmental concentrations.

Q. What inclusion criteria are critical for designing epidemiological studies on HCH exposure?

Studies must use individual-level exposure data (e.g., biomarkers like serum β-HCH levels) rather than aggregate/ecological designs . Cohorts should stratify by isomer-specific exposure (e.g., γ-HCH vs. β-HCH) and control for confounders like occupational history or dietary sources. Case-control studies require rigorous outcome definition (e.g., cancer subtypes) and validation of exposure windows .

Q. How do physicochemical properties of HCH isomers influence their environmental distribution?

Key properties include octanol-water partition coefficients (KOW: β-HCH > α-HCH > γ-HCH) and Henry’s law constants (H: α-HCH > γ-HCH > β-HCH). These parameters predict bioaccumulation (β-HCH in adipose tissue) vs. volatilization (α-HCH in Arctic air). Thermodynamic consistency checks are essential when compiling property data, as discrepancies exist between experimental and modeled values .

Advanced Research Questions

Q. How can conflicting toxicological data on HCH isomers be resolved in risk assessment?

Integrate evidence using systematic review frameworks (e.g., ATSDR’s 8-step process):

  • Step 4 : Identify outcomes (e.g., hepatic effects from α-HCH in rodents ).
  • Step 5 : Assess bias (e.g., dose-response consistency in immune outcomes for γ-HCH ).
  • Step 7 : Assign confidence ratings (e.g., "moderate" for β-HCH carcinogenicity in humans ). Conflicting results (e.g., γ-HCH’s dual carcinogenic/non-carcinogenic classifications ) require mechanistic studies to clarify isomer-specific pathways.

Q. What experimental designs optimize in situ bioremediation of HCH-contaminated soils?

Use microbial consortia (e.g., Sphingobium spp.) expressing lin genes for sequential dechlorination. Key factors:

  • Enrichment : Amend soils with electron donors (e.g., lactate) to stimulate anaerobic degradation of β-HCH .
  • Monitoring : Track enantiomer fractions (EFs) of α-HCH to confirm biotic vs. abiotic degradation .
  • Enzyme engineering : Modify LinA and LinB dehalogenases to enhance substrate specificity for recalcitrant δ-HCH .

Q. Why do β-HCH and γ-HCH exhibit divergent metabolic fates in mammalian systems?

β-HCH’s stable axial-equatorial chlorine configuration resists hepatic CYP450 oxidation, leading to bioaccumulation. In contrast, γ-HCH is rapidly metabolized to chlorophenols via glutathione conjugation. Advanced models (e.g., in silico docking studies) can predict isomer-enzyme interactions, while isotopic tracing (¹⁴C-labeled HCH) quantifies metabolite fluxes .

Q. How can enantiomer-specific degradation of α-HCH inform global transport models?

The (+)-α-HCH enantiomer degrades faster in marine systems, whereas (-)-α-HCH persists in temperate soils. Use chiral GC to measure enantiomer ratios (ERs) in air/water samples; ERs <1.0 indicate microbial activity . Spatial ER trends (e.g., Arctic amplification of (-)-α-HCH) refine long-range transport simulations .

Methodological Challenges and Solutions

Addressing inconsistencies in HCH partition coefficients across databases

  • Issue : Reported KOA for β-HCH varies by 2 orders of magnitude .
  • Solution : Validate data via chromatographic measurements (e.g., inverse GC) and apply quantum-chemical models (COSMOtherm) to predict phase-specific behavior .

Reconciling epidemiological and animal data on HCH carcinogenicity

  • Issue : Human studies link β-HCH to breast cancer, but rodent models show limited evidence .
  • Strategy : Use transgenic models (e.g., TP53 mutants) and omics profiling to identify isomer-specific oncogenic pathways .

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Hexachlorocyclohexane

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